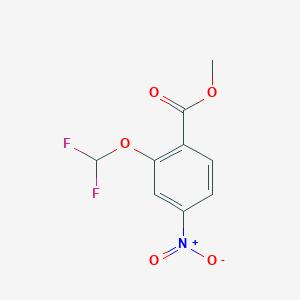

Methyl 2-(difluoromethoxy)-4-nitrobenzoate

Description

Methyl 2-(difluoromethoxy)-4-nitrobenzoate (CAS 1219014-86-4) is a fluorinated aromatic ester characterized by a difluoromethoxy (-OCF₂H) group at the 2-position and a nitro (-NO₂) group at the 4-position of the benzoate ring. This compound, with the molecular formula C₉H₇F₂NO₅ and a molecular weight of 259.16 g/mol, is primarily utilized in pharmaceutical and specialty chemical research. Its synthesis involves esterification and fluorination steps, though specific routes are proprietary or underexplored in publicly available literature. The difluoromethoxy group enhances metabolic stability and lipophilicity, making it valuable in drug design, while the nitro group contributes to electron-withdrawing effects, influencing reactivity and spectroscopic properties .

Properties

IUPAC Name |

methyl 2-(difluoromethoxy)-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO5/c1-16-8(13)6-3-2-5(12(14)15)4-7(6)17-9(10)11/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOZWPGELSLWEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-(difluoromethoxy)-4-nitrobenzoate has been explored for its antibacterial properties, particularly against Gram-negative bacteria. Research indicates that compounds with similar structures can inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication.

Case Study: Antibacterial Activity

A study evaluating various derivatives of nitrobenzoates found that modifications at specific positions significantly enhanced antibacterial activity. For instance, the introduction of difluoromethoxy groups led to improved potency against strains of Escherichia coli and Pseudomonas aeruginosa.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.125 | E. coli |

| Control Compound | 0.5 | E. coli |

This data suggests that this compound exhibits promising antibacterial properties, warranting further exploration in drug development.

Agricultural Applications

In agriculture, this compound can be utilized as a pesticide or fungicide due to its potential to inhibit specific biochemical pathways in pests and pathogens.

Case Study: Pesticide Efficacy

Research has shown that compounds similar to this compound can disrupt the synthesis of essential cellular components in fungi and bacteria, leading to their death. A comparative study demonstrated that formulations containing this compound significantly reduced the growth of common agricultural pathogens:

| Pathogen | Concentration (mg/L) | Growth Inhibition (%) |

|---|---|---|

| Fusarium oxysporum | 50 | 80% |

| Botrytis cinerea | 100 | 75% |

These findings indicate that this compound could be an effective component in developing new agricultural treatments.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions, including nitration and etherification processes. The ability to modify this compound through synthetic chemistry allows researchers to create derivatives with enhanced biological activities.

Synthesis Pathway Example

- Nitration : Introduction of a nitro group at the para position.

- Etherification : Reaction with difluoromethanol to introduce the difluoromethoxy group.

- Esterification : Formation of the methyl ester from benzoic acid.

This synthetic flexibility is crucial for optimizing the compound's efficacy in various applications.

Mechanism of Action

The mechanism by which Methyl 2-(difluoromethoxy)-4-nitrobenzoate exerts its effects involves its interaction with molecular targets and pathways. The nitro group is known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with DNA and proteins, affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The electronic and steric profiles of methyl benzoate derivatives are heavily influenced by substituent positions and functional groups. Key comparisons include:

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Methyl 2-(difluoromethoxy)-4-nitrobenzoate | 1219014-86-4 | C₉H₇F₂NO₅ | 259.16 | 2-OCF₂H, 4-NO₂ |

| Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate | 923690-09-9 | C₁₀H₉F₂NO₆ | 277.18 | 4-OCF₂H, 5-OCH₃, 2-NO₂ |

| Methyl 2-(bromomethyl)-4-nitrobenzoate | 133446-99-8 | C₉H₈BrNO₄ | 274.07 | 2-CH₂Br, 4-NO₂ |

| Methyl 4-chloro-2-fluorobenzoate | - | C₈H₆ClFO₂ | 188.58 | 4-Cl, 2-F |

| Methyl 2-fluoro-3-nitrobenzoate | 1000339-51-4 | C₈H₆FNO₄ | 199.14 | 2-F, 3-NO₂ |

Key Observations :

- Electron-Withdrawing Groups : The nitro group in this compound induces strong electron withdrawal, polarizing the aromatic ring and increasing susceptibility to nucleophilic attack at the 4-position. This contrasts with Methyl 4-chloro-2-fluorobenzoate, where halogen substituents provide moderate electron withdrawal but less reactivity .

- Fluorination Effects : Difluoromethoxy (-OCF₂H) groups, as seen in the target compound and Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate, enhance metabolic stability compared to methoxy (-OCH₃) or bromomethyl (-CH₂Br) groups. Fluorinated compounds also exhibit improved bioavailability in pharmacokinetic studies .

Spectroscopic and Physicochemical Properties

- NMR Spectroscopy: Aromatic protons in this compound are deshielded due to electron-withdrawing substituents, with ¹H NMR peaks observed in the range of 7.6–8.3 ppm for neighboring protons. Similar shifts are noted in compounds like 5-(difluoromethoxy)-2-mercaptobenzimidazole derivatives .

- Fluorescence : Unlike N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide (which shows strong fluorescence at pH 5 and 25°C), the nitro group in this compound likely quenches fluorescence, limiting its use in fluorescent probes .

Biological Activity

Methyl 2-(difluoromethoxy)-4-nitrobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a nitro group and a difluoromethoxy substituent on a benzoate moiety. The presence of these functional groups enhances its lipophilicity, which may facilitate cellular membrane penetration and interaction with biological targets.

The mechanism of action for this compound is primarily linked to its interactions with specific enzymes or receptors within biological systems. The difluoromethoxy group is believed to enhance the compound's ability to cross cell membranes, while the nitro group can participate in redox reactions, potentially generating reactive intermediates that modify biological molecules.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological properties, including:

- Antimicrobial Activity : Compounds in this class have been tested for their effectiveness against various bacterial strains. Preliminary studies suggest that this compound may possess antibacterial properties, although specific data on its Minimum Inhibitory Concentration (MIC) is limited.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in bacterial DNA replication, similar to other nitro-containing compounds .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds. Below is a summary table highlighting key differences:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Nitro group, difluoromethoxy group | Potential antibacterial activity |

| Methyl 2-(trifluoromethoxy)-5-nitrobenzoate | Nitro group, trifluoromethoxy group | Enhanced antimicrobial potency |

| Methyl 2-(methoxy)-5-nitrobenzoate | Nitro group, methoxy group | Lower potency compared to difluoro variants |

Case Studies and Research Findings

- Antibacterial Studies : In a study evaluating various nitro-containing compounds against Gram-negative bacteria, this compound was noted for its potential as a lead compound due to its structural similarities with known topoisomerase inhibitors. These compounds demonstrated varying degrees of efficacy against resistant bacterial strains .

- Cytotoxicity Assessment : Preliminary cytotoxicity assays indicated moderate toxicity levels against human cell lines, suggesting that while the compound may have therapeutic potential, careful evaluation of its safety profile is necessary .

- Optimization Studies : Further optimization of the chemical structure has been suggested to enhance bioactivity and reduce cytotoxicity. Adjustments in substituent positions have shown promise in improving the efficacy of similar compounds in targeting bacterial DNA gyrase and topoisomerase IV .

Q & A

Q. What are the optimized synthetic routes for Methyl 2-(difluoromethoxy)-4-nitrobenzoate, and how do reaction conditions influence yield?

The synthesis can be adapted from esterification protocols for nitrobenzoate derivatives. A typical method involves refluxing the carboxylic acid precursor (e.g., 2-(difluoromethoxy)-4-nitrobenzoic acid) with methanol and a catalytic acid (e.g., H₂SO₄) under anhydrous conditions. Reaction time (4–6 hours) and temperature (60–80°C) must be optimized to avoid side reactions like ester hydrolysis or nitro group reduction. Purification via liquid-liquid extraction (e.g., dichloromethane/water) and recrystallization (ethanol/water) ensures high purity . TLC (silica gel, ethyl acetate/petroleum ether) monitors reaction progress.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- IR Spectroscopy : Confirms ester C=O stretch (~1720 cm⁻¹) and nitro group absorption (~1520, 1350 cm⁻¹).

- ¹H-NMR : Key signals include the methoxy group (δ ~3.9 ppm, singlet) and aromatic protons (δ 7.5–8.5 ppm, split patterns depend on substitution).

- ¹⁹F-NMR : Detects difluoromethoxy (-OCF₂H) as a triplet (δ ~-80 to -85 ppm, J ≈ 70 Hz).

Elemental analysis (C, H, N) validates stoichiometry, while mass spectrometry (ESI-MS) confirms molecular ion peaks .

Q. How can the stability of the difluoromethoxy group be assessed under varying pH and temperature conditions?

Stability studies involve incubating the compound in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via HPLC or LC-MS, tracking the loss of the parent compound and formation of hydrolysis products (e.g., 2-hydroxy-4-nitrobenzoic acid). Kinetic analysis (Arrhenius plots) determines activation energy for decomposition. The difluoromethoxy group is generally stable at neutral pH but may hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic effects of the difluoromethoxy and nitro substituents?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential maps. These analyses reveal electron-withdrawing effects of the nitro group and the inductive influence of -OCF₂H, which polarizes the aromatic ring. Solvent effects (PCM models) simulate reactivity in polar aprotic media .

Q. How does the compound participate in nucleophilic aromatic substitution (NAS) reactions, and what intermediates are involved?

The nitro group activates the aromatic ring for NAS at ortho/para positions. Reaction with amines (e.g., aniline) in DMF at 120°C may yield substituted benzamide derivatives. Mechanistic studies (e.g., trapping intermediates with TEMPO) suggest a Meisenheimer complex forms during the rate-limiting step. Kinetic isotope effects (KIE) and Hammett plots elucidate substituent effects on reaction rates .

Q. What strategies mitigate competing side reactions during ester hydrolysis to synthesize the free carboxylic acid?

Controlled hydrolysis under mild alkaline conditions (K₂CO₃ in THF/H₂O, 0–5°C) minimizes nitro group reduction. Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction efficiency. Monitor progress via pH titration or IR spectroscopy (disappearance of ester C=O) .

Q. How can fluorescence spectroscopy be applied to study interactions between this compound and biomolecules?

Fluorescence quenching experiments measure binding constants (Kₐ) with proteins (e.g., BSA) or DNA. Prepare solutions in PBS (pH 7.4) and titrate the compound into biomolecule solutions. Stern-Volmer plots analyze quenching mechanisms (static vs. dynamic). Förster Resonance Energy Transfer (FRET) studies assess proximity to tryptophan residues .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.